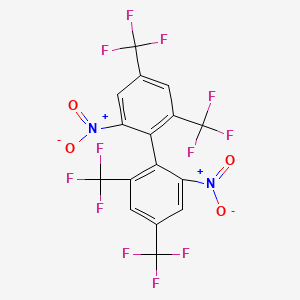
2,2'-Dinitro-4,4',6,6'-tetrakis(trifluoromethyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dinitro-4,4’,6,6’-tetrakis(trifluoromethyl)-1,1’-biphenyl is a complex organic compound characterized by the presence of nitro groups and trifluoromethyl groups attached to a biphenyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dinitro-4,4’,6,6’-tetrakis(trifluoromethyl)-1,1’-biphenyl typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,2’-Dinitro-4,4’,6,6’-tetrakis(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted biphenyl derivatives.
科学的研究の応用
2,2’-Dinitro-4,4’,6,6’-tetrakis(trifluoromethyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 2,2’-Dinitro-4,4’,6,6’-tetrakis(trifluoromethyl)-1,1’-biphenyl depends on its interaction with molecular targets. The nitro groups can participate in redox reactions, while the trifluoromethyl groups can influence the compound’s lipophilicity and binding affinity to specific proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2,2’-Dinitro-4,4’-biphenyl: Lacks the trifluoromethyl groups, resulting in different chemical properties.
4,4’,6,6’-Tetrakis(trifluoromethyl)-1,1’-biphenyl: Lacks the nitro groups, affecting its reactivity and applications.
Uniqueness
2,2’-Dinitro-4,4’,6,6’-tetrakis(trifluoromethyl)-1,1’-biphenyl is unique due to the combination of nitro and trifluoromethyl groups, which impart distinct chemical and physical properties. This combination enhances its potential for diverse applications in various scientific and industrial fields.
特性
分子式 |
C16H4F12N2O4 |
|---|---|
分子量 |
516.19 g/mol |
IUPAC名 |
1-nitro-2-[2-nitro-4,6-bis(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C16H4F12N2O4/c17-13(18,19)5-1-7(15(23,24)25)11(9(3-5)29(31)32)12-8(16(26,27)28)2-6(14(20,21)22)4-10(12)30(33)34/h1-4H |
InChIキー |
YWHQFGCVZILILK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)C(F)(F)F)[N+](=O)[O-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B12960389.png)
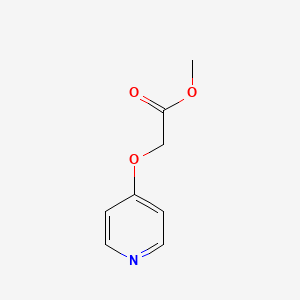
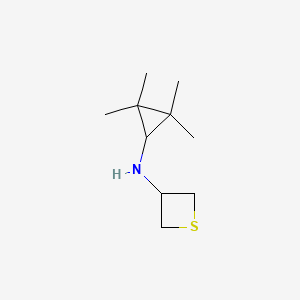
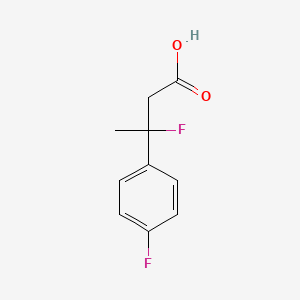

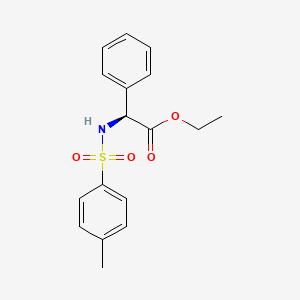

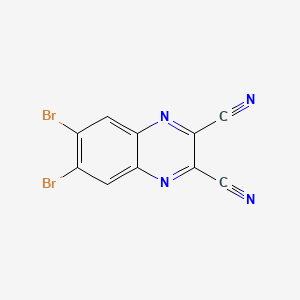
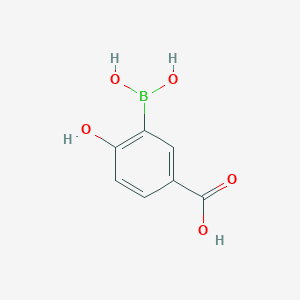
![Propanedinitrile, 2-[2-[(5-bromo-4-dodecyl-2-thienyl)methylene]-2,3-dihydro-3-oxo-1H-inden-1-ylidene]-](/img/structure/B12960453.png)
![tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate](/img/structure/B12960462.png)
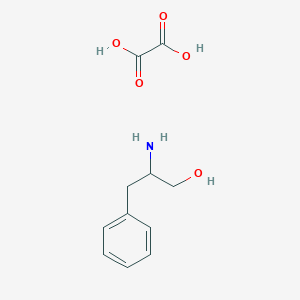
![tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B12960469.png)
